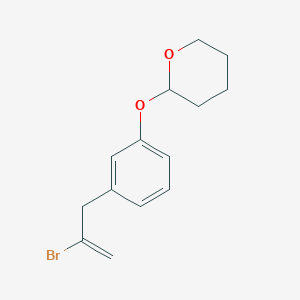

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Description

The THP moiety is a common protecting group for alcohols in organic synthesis, enhancing stability during reactions .

The allylic bromine in the target compound suggests utility in cross-coupling reactions (e.g., Suzuki, Heck) or as intermediates in pharmaceutical or materials chemistry.

Commercial Status:

The compound is listed as discontinued by CymitQuimica, indicating niche use or challenges in production .

Properties

IUPAC Name |

2-[3-(2-bromoprop-2-enyl)phenoxy]oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWJSMBKFMWXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)OC2CCCCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198192 | |

| Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-71-4 | |

| Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the bromination of a suitable precursor, followed by the introduction of the tetrahydropyran-2-yloxy group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of the corresponding alkane derivative.

Scientific Research Applications

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its interactions with biological molecules and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the tetrahydropyran ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Structural and Reactivity Differences

Substituent Effects :

- THP-O Group : The THP-O group in the target compound increases steric bulk and polarity compared to the biphenyl group in 2-Bromo-3-(4-biphenyl)-1-propene. This reduces lipophilicity (lower XLogP3 ~3.5 vs. 5.8) , enhancing solubility in polar solvents.

- Bromine Position : The allylic bromine in the target compound and 2-Bromo-3-(4-biphenyl)-1-propene enables elimination or nucleophilic substitution reactions, unlike 3-bromopropylbenzene, where bromine is on a saturated chain .

Synthetic Utility: The THP-O group is acid-labile, making the target compound suitable for temporary protection in multi-step syntheses. In contrast, the biphenyl analog’s aromaticity favors π-π interactions in materials science . Compared to the bromochromone derivative , the absence of a chromone ring in the target compound limits its use in flavonoid-based drug development but broadens applicability in non-aromatic systems.

Industrial and Research Relevance

- Discontinued Status : The target compound’s discontinuation contrasts with the commercial availability of simpler analogs (e.g., 3-bromopropylbenzene ), highlighting scalability or demand challenges.

- Niche Applications : Its role as a protected intermediate may be supplanted by newer protecting groups (e.g., TBS), while biphenyl derivatives remain relevant in OLEDs or polymer chemistry .

Biological Activity

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene (CAS No. 1263365-71-4) is an organic compound notable for its unique structural features, including a bromine atom and a tetrahydropyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Features

The structure of this compound can be described as follows:

- Bromine Atom : Provides electrophilic character, facilitating various chemical reactions.

- Tetrahydropyran Ring : Enhances solubility and bioavailability, potentially influencing pharmacokinetic properties.

- Phenyl Group : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom can engage in halogen bonding, while the tetrahydropyran ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have been shown to inhibit bacterial growth effectively, suggesting a potential application in treating infections.

Anticancer Properties

Studies have explored the anticancer potential of similar compounds. For example, the presence of a bromine atom in organic molecules has been correlated with increased cytotoxicity against various cancer cell lines. The specific mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.

Neuroprotective Effects

Recent investigations into γ-butyrolactones, which share structural similarities with this compound, have revealed neuroprotective effects. These compounds have demonstrated the ability to inhibit reactive oxygen species (ROS) production and promote neuronal survival under stress conditions.

Case Study 1: Antimicrobial Screening

A study conducted on related compounds found that derivatives with tetrahydropyran moieties displayed potent antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be less than 10 μg/mL for several derivatives, indicating strong potential for therapeutic applications.

Case Study 2: Anticancer Activity

In vitro assays showed that compounds similar to this compound inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values around 15 μM. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

Comparative Analysis

| Compound | Structure | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | Structure | Effective against S. aureus (MIC < 10 μg/mL) | IC50 ~15 μM against MCF-7 | Potential ROS inhibition |

| Similar Compound A | Structure A | Moderate activity | IC50 ~30 μM | No significant effect |

| Similar Compound B | Structure B | High activity (MIC < 5 μg/mL) | IC50 ~10 μM | Strong neuroprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.